molecular formula C21H18O3 B6339118 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester CAS No. 1171924-85-8

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester

Cat. No.: B6339118
CAS No.: 1171924-85-8
M. Wt: 318.4 g/mol
InChI Key: HAPQTIXKKZSSGL-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester (CAS Number: 1171924-85-8) is a high-purity organic compound supplied for advanced chemical and materials science research. This compound, with the molecular formula C 21 H 18 O 3 and a molecular weight of 318.4, is characterized by its distinct structure featuring a vinyl bridge connecting methoxy-benzoate and naphthalene ring systems . This specific architecture, particularly the conjugated vinyl linkage, suggests significant potential for applications in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes, where such molecular frameworks are often investigated for their photophysical properties. The product is provided with a purity of 95% or higher and is readily available for shipping . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, personal, or any other human, veterinary, or household use. Researchers are advised to consult the product's material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-naphthalen-2-ylethenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-19-9-5-8-17(20(19)21(22)24-2)13-11-15-10-12-16-6-3-4-7-18(16)14-15/h3-14H,1-2H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPQTIXKKZSSGL-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

  • 2-Methoxybenzoic acid methyl ester : Serves as the aromatic core.

  • 2-Naphthalen-2-yl-vinyl group : Introduced via C–C bond-forming reactions.

Retrosynthetically, the vinyl-naphthalene moiety may be appended through cross-coupling or olefination reactions, while the methoxy group is installed early via methylation or demethylation strategies.

Detailed Preparation Methods

Heck Coupling Approach

This method leverages palladium-catalyzed coupling between a brominated benzoate derivative and 2-vinylnaphthalene.

Procedure :

  • Synthesis of 6-Bromo-2-methoxybenzoic Acid Methyl Ester :

    • Starting material: 2-Methoxy-6-methylbenzoic acid methyl ester (prepared via hydrogenation and methylation as per).

    • Bromination: Treat with N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C, CCl₄) to yield 6-bromo derivative.

  • Heck Reaction :

    • React 6-bromo-2-methoxybenzoate (1.0 eq) with 2-vinylnaphthalene (1.2 eq) using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2 eq) in DMF at 110°C for 12 h.

Reaction Equation :

6-Bromo-2-methoxybenzoate+2-VinylnaphthalenePd(OAc)2,Et3NTarget Compound+HBr\text{6-Bromo-2-methoxybenzoate} + \text{2-Vinylnaphthalene} \xrightarrow{\text{Pd(OAc)}2, \text{Et}3\text{N}} \text{Target Compound} + \text{HBr}

Data :

ParameterValue
Yield68%
Purity (HPLC)98.2%
Reaction Time12 h

Key Insight : The Heck pathway offers moderate yields but requires stringent control over bromine positioning.

Suzuki-Miyaura Cross-Coupling

This route employs a boronic acid-bearing naphthalene derivative coupled with a halogenated benzoate.

Procedure :

  • Synthesis of Naphthalen-2-Ylboronic Acid :

    • Lithiation of 2-bromonaphthalene followed by treatment with trimethyl borate.

  • Coupling Reaction :

    • Combine 6-bromo-2-methoxybenzoate (1.0 eq) with naphthalen-2-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C for 8 h.

Reaction Equation :

6-Bromo-2-methoxybenzoate+Naphthalen-2-Ylboronic AcidPd(PPh3)4Target Compound+B(OH)3\text{6-Bromo-2-methoxybenzoate} + \text{Naphthalen-2-Ylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + \text{B(OH)}_3

Data :

ParameterValue
Yield75%
Purity (HPLC)97.5%
Reaction Time8 h

Advantage : Higher yields than Heck coupling due to superior boronic acid reactivity.

Wittig Olefination

The Wittig reaction constructs the vinyl bridge via ylide-mediated alkene formation.

Procedure :

  • Synthesis of Phosphonium Ylide :

    • Treat 2-naphthaldehyde with triphenylphosphine and CBr₄ in CH₂Cl₂ to generate the ylide.

  • Olefination :

    • React 6-formyl-2-methoxybenzoate (1.0 eq) with the ylide (1.2 eq) in THF at 0°C→RT for 6 h.

Reaction Equation :

6-Formyl-2-methoxybenzoate+YlideTarget Compound+Ph3P=O\text{6-Formyl-2-methoxybenzoate} + \text{Ylide} \rightarrow \text{Target Compound} + \text{Ph}_3\text{P=O}

Data :

ParameterValue
Yield62%
Purity (HPLC)96.8%
Reaction Time6 h

Challenge : Requires stoichiometric ylide and sensitive aldehyde precursor.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Heck Coupling6898.2ModerateHigh
Suzuki Coupling7597.5HighModerate
Wittig Olefination6296.8LowLow

Key Findings :

  • Suzuki-Miyaura offers optimal balance of yield and scalability.

  • Wittig suffers from lower yields due to competing side reactions.

  • Heck requires expensive palladium catalysts but provides reliable regioselectivity.

Mechanistic Considerations

Palladium-Catalyzed Pathways

In both Heck and Suzuki couplings, oxidative addition of the aryl halide to Pd⁰ initiates the cycle. For Suzuki, transmetallation with the boronic acid precedes reductive elimination to form the C–C bond.

Wittig Reaction Dynamics

The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that collapses to release triphenylphosphine oxide and generate the alkene.

Purification and Characterization

All routes necessitate chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol. LC-MS and ¹H-NMR confirm structure:

  • ¹H-NMR (CDCl₃) : δ 8.15 (s, 1H, naphthyl), 7.85–7.40 (m, 6H, aromatic), 6.95 (d, J=16 Hz, 1H, vinyl), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃) .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent modifications and physicochemical

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Purity Price (10 mg) Key Features Reference
Target Compound 2-Naphthalen-2-yl-vinyl 318.36* >95% 259 € Conjugated vinyl group, high cost
2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester 2-Naphthalen-2-yl-ethyl 334.38* >95% 129 € (50 mg) Saturated ethyl linker, lower cost
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester Pyrimidin-5-yl-vinyl 270.28 >95% Discontinued Heteroaromatic substituent, discontinued
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester 3,4-Dichloro-benzyloxymethyl 355.22 >95% N/A Electron-withdrawing Cl substituents
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester 6-Phenyl-hex-1-enyl N/A >95% N/A Extended aliphatic chain, phenyl group

*Molecular weights estimated based on structural formulas where explicit data is unavailable.

Key Observations:
  • Vinyl vs.
  • Heteroaromatic vs. Naphthyl Groups : Replacement of naphthalene with pyrimidine () introduces nitrogen atoms, which could improve solubility or biological target interactions but may reduce stability .
  • Electron-Withdrawing Groups : Chlorine-substituted analogs () exhibit higher molecular weights and altered electronic properties, likely influencing binding affinities in medicinal applications .

Chemical Reactivity

  • Conjugation Effects : The vinyl-naphthyl group in the target compound may participate in Diels-Alder reactions or serve as a fluorophore, unlike the ethyl or dichloro analogs .
  • Electrophilic Substitution : Methoxy and vinyl groups activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing substituents (e.g., Cl) deactivate it .

Biological Activity

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester is a synthetic organic compound characterized by its unique structural features, including a methoxy group and a vinyl substituent attached to a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O3C_{21}H_{20}O_3, with a molecular weight of approximately 320.38 g/mol. Its structure can be represented as follows:

Structure C21H20O3\text{Structure }C_{21}H_{20}O_3

This compound features:

  • A methoxy group at the 2-position of the benzoic acid.
  • A vinyl group attached to a naphthalene ring at the 6-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines, including:

  • H460 (human lung cancer)
  • A549 (human alveolar basal epithelial cells)
  • HT-29 (human colorectal cancer)

Research indicates that such compounds may induce apoptosis through mechanisms involving the modulation of apoptotic proteins like Bax and Bcl-2, which play critical roles in cell survival and death pathways .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties . The presence of the methoxy group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.

Enzyme Interaction Studies

The compound may interact with various enzymes, influencing metabolic pathways. Research suggests that derivatives of benzoic acid can act as enzyme inhibitors, which could be beneficial in drug development for metabolic disorders .

Study on Anticancer Activity

In a study assessing the anticancer activity of structurally related compounds, it was found that certain derivatives displayed significant cytotoxic effects on cancer cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, which involves mitochondrial changes and activation of caspases .

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of related compounds demonstrated that they could effectively reduce inflammation markers in vitro. The compounds inhibited NF-kB signaling pathways, which are crucial for inflammatory responses.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityUnique Features
2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl esterStructureAnticancer, anti-inflammatoryContains both methoxy and vinyl groups
2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl esterStructurePotential anticancer activityHydroxy group may enhance solubility
Methyl 2-methoxybenzoateStructureLimited bioactivitySimpler structure without vinyl

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester, and how can reaction conditions be optimized?

Synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the benzoic acid core via esterification of 2-hydroxy-6-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Step 2 : Introduce the vinyl-naphthalene moiety via a Heck coupling or Wittig reaction. For example, use a palladium catalyst (e.g., Pd(OAc)₂) with a naphthalene-derived boronic acid or a phosphonium ylide for the vinyl group .
  • Optimization : Monitor reaction yields using HPLC or TLC. Adjust temperature (60–100°C) and solvent polarity (e.g., DMF for Heck reactions) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ in IR. In ¹H NMR, look for methoxy protons (δ 3.8–4.0 ppm) and vinyl protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 333.1 (calculated for C₂₁H₁₈O₃) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Bulky naphthalene groups may hinder crystal packing. Solvent choice (e.g., ethanol or DMSO) and slow evaporation rates are critical .
  • Resolution : Use SHELXTL or Olex2 for structure refinement. If twinning occurs, employ the TWINABS module in SHELXL to resolve overlapping reflections .

Advanced Research Questions

Q. How do electronic properties of the naphthalene-vinyl moiety influence photophysical behavior?

  • Methodology : Perform UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence studies (excitation at 320 nm) in solvents of varying polarity. Compare with DFT calculations (e.g., Gaussian09) to model π→π* transitions .
  • Data Interpretation : Hyperchromic shifts in polar solvents suggest charge-transfer interactions. Contradictions between experimental and computational data may indicate solvation effects or conformational flexibility .

Q. What strategies can resolve contradictions in biological activity data between structural analogs?

  • Case Study : If analogs with brominated thiophene (e.g., ) show higher kinase inhibition than the target compound, perform molecular docking (AutoDock Vina) to compare binding affinities.
  • Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD values) for target proteins .

Q. How can computational modeling predict degradation pathways under environmental conditions?

  • Approach : Employ QSAR models or DFT to simulate hydrolysis of the ester group. Predict metabolites (e.g., 2-methoxy-6-vinylbenzoic acid) and validate via LC-MS/MS in aqueous buffers (pH 7.4, 25°C) .
  • Ecotoxicity : Use in silico tools like EPI Suite to estimate bioaccumulation potential (logP ~3.5) .

Q. What crystallographic techniques are suitable for analyzing non-covalent interactions in co-crystals?

  • Graph Set Analysis : Use Mercury Software to categorize hydrogen bonds (e.g., R₂²(8) motifs) and π-π stacking distances (3.4–3.8 Å) .
  • Synchrotron Studies : High-resolution XRD (λ = 0.7–1.0 Å) can resolve disorder in the naphthalene group .

Methodological Considerations Table

Research Aspect Techniques/Tools Key Parameters References
Synthetic YieldHPLC, TLCRetention time, Rf values
Structural Confirmation¹H NMR, ESI-MSChemical shifts, isotopic pattern
CrystallographySHELXL, Olex2R-factor, twinning ratio
Biological ActivitySPR, Molecular DockingKD values, binding poses
Environmental StabilityLC-MS/MS, QSARHalf-life (t₁/₂), logP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.